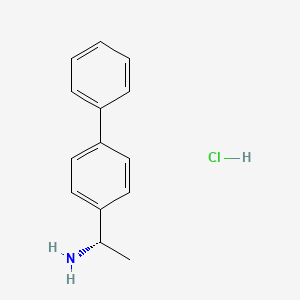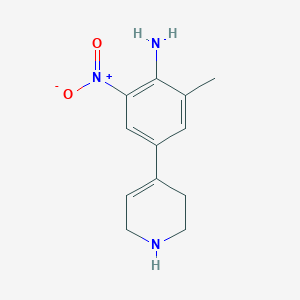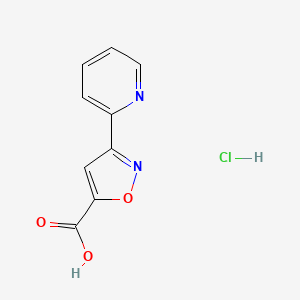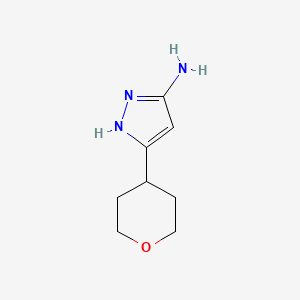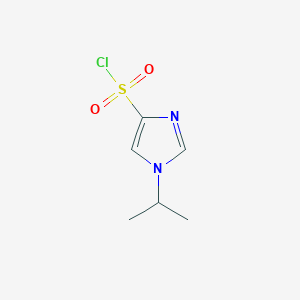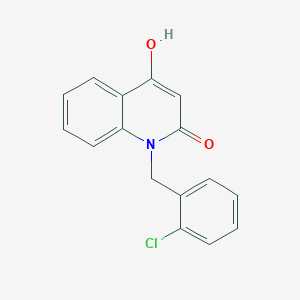
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one
説明
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the methine groups in the quinoline ring system .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a quinolinone core with a 2-chlorobenzyl group attached at the 1-position. The presence of the carbonyl group and the aromatic rings would likely result in a planar structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the aromatic rings, and the chlorine atom would likely affect its polarity, solubility, and reactivity .科学的研究の応用
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been synthesized and characterized by IR and 1 H-NMR spectroscopy, and single crystal X-ray diffraction . The use of quantum chemical calculations to characterize and optimize the choice of material is illustrated by ab initio treatments .
Methods of Application
The compound was synthesized and then characterized using IR and 1 H-NMR spectroscopy , and single crystal X-ray diffraction . The structure of the compound was further investigated using Density functional theory (DFT) and Hartree-Fock (HF) calculations .
Results or Outcomes
The calculated frequencies from the DFT and HF calculations were found to be in good agreement with the corresponding experimental data .
2. Antimicrobial Research
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of an antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate . This hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase .
Methods of Application
The compound was used in the synthesis of the antimicrobial hydroxamate . The synthesis involved the use of NH2OH·HCl, 8M NaOH, EtOH , and other reagents .
Results or Outcomes
The resulting antimicrobial hydroxamate was found to be an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase .
3. Synthesis of Benzimidazoles
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of 1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine . This compound is a key component in functional molecules used in a variety of everyday applications .
Methods of Application
The compound was synthesized and then characterized using IR and 1 H-NMR spectroscopy , and single crystal X-ray diffraction . The structure of the compound was further investigated using Density functional theory (DFT) and Hartree-Fock (HF) calculations .
Results or Outcomes
The calculated frequencies from the DFT and HF calculations were found to be in good agreement with the corresponding experimental data .
4. Benzylic Oxidations and Reductions
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Methods of Application
The compound can be used in reactions involving free radical attack on the benzylic hydrogens of alkyl substituents on a benzene ring .
Results or Outcomes
The reactions show enhanced reactivity due to the adjacent aromatic ring .
5. Synthesis of Substituted Imidazoles
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Methods of Application
The compound was used in the regiocontrolled synthesis of substituted imidazoles . The synthesis involved the construction of bonds during the formation of the imidazole .
Results or Outcomes
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
6. Crystal Structure Determination
Application Summary
The compound “1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one” has been used in the determination of crystal structures . The crystal structure is stabilized by C-H…π and aromatic π-π interactions .
Methods of Application
The compound was synthesized and then characterized using IR and 1 H-NMR spectroscopy , and single crystal X-ray diffraction . The structure of the compound was further investigated using Density functional theory (DFT) and Hartree-Fock (HF) calculations .
Results or Outcomes
The calculated frequencies from the DFT and HF calculations were found to be in good agreement with the corresponding experimental data .
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFFFGNKDCMVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



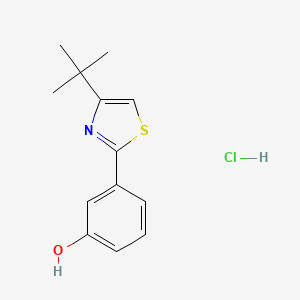
![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)
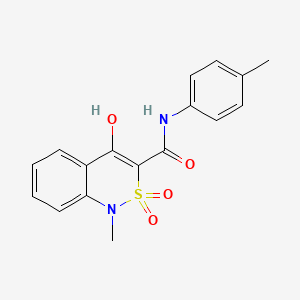
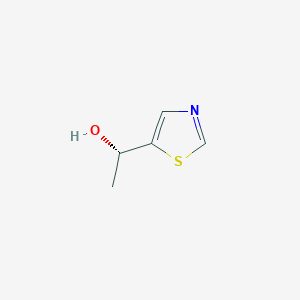
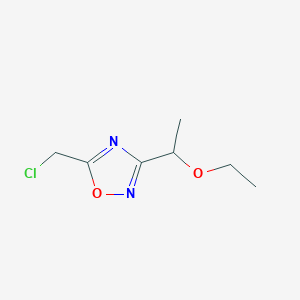
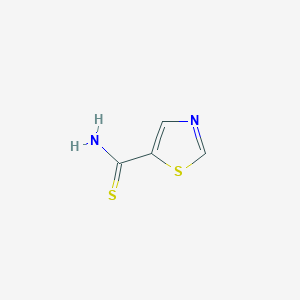
![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)
![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)
